molecular formula C10H7BrN2O3 B1592713 Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate CAS No. 410544-37-5

Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate

Cat. No.: B1592713
CAS No.: 410544-37-5
M. Wt: 283.08 g/mol
InChI Key: HHEOXNRPYVCORL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate (CAS: 410544-37-5) is a brominated naphthyridine derivative featuring a hydroxyl group at position 8, a methoxycarbonyl group at position 7, and a bromine atom at position 3. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing carboxamide derivatives via reactions with amines (e.g., 2,3-dimethoxybenzylamine) under reflux conditions in toluene . Synthesis routes vary in yield: one method achieves ~92% yield, while another yields ~63%, highlighting method-dependent efficiency . Its commercial availability (95% purity, Combi-Blocks) underscores its utility in drug discovery .

Properties

IUPAC Name

methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-16-10(15)7-8(14)6-5(9(11)13-7)3-2-4-12-6/h2-4,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEOXNRPYVCORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=N2)C(=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625028
Record name Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

410544-37-5
Record name Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C10_{10}H7_{7}BrN2_{2}O3_{3}
  • Molecular Weight : Approximately 283.08 g/mol
  • Structural Features : The compound features a bromine atom at the 5-position and a hydroxyl group at the 8-position of the naphthyridine ring, which contribute to its pharmacological properties.

Target Interactions

This compound interacts with various biological targets, primarily enzymes and receptors involved in key metabolic pathways. Notably, it has been shown to inhibit the activity of the human cytomegalovirus (HCMV) pUL89 endonuclease, which is critical for viral replication. This inhibition suggests potential applications in antiviral therapies.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its structural characteristics. Similar naphthyridine derivatives have been associated with antimicrobial and anticancer activities by modulating cellular processes such as apoptosis and cell proliferation.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been documented to inhibit HIV-1 infection in cell cultures, highlighting its potential as an antiviral agent.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit their proliferation. The mechanism involves interaction with cellular signaling pathways that regulate cell survival and death.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against various pathogens. Its derivatives are known to possess significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .

Research Findings and Case Studies

A summary of key studies related to this compound is presented below:

StudyFindings
Antiviral Activity Study Demonstrated inhibition of HIV-1 in cell culture models, indicating potential for therapeutic applications in viral infections.
Anticancer Research Showed significant induction of apoptosis in various cancer cell lines; specific pathways involved remain under investigation.
Antimicrobial Evaluation Exhibited strong antibacterial properties against Staphylococcus aureus and other pathogens; MIC values were reported as low as 0.22 μg/mL for some derivatives .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This reaction is critical for introducing heterocycles or functional groups to the naphthyridine core.

Example reaction:
Reaction with 4-chlorobenzylamine in ethanol at 80°C for 18 hours yields N-(4-chlorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide (7 ) with a 53% yield .

ReagentConditionsProductYield
4-ChlorobenzylamineEtOH, 80°C, 18 hN-(4-chlorobenzyl)carboxamide (7 )53%

This reaction proceeds via a two-step mechanism: (1) ester activation by the amine, followed by (2) bromide displacement. The hydroxyl group at position 8 stabilizes intermediates through hydrogen bonding .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C or C–N bond formation.

Suzuki Coupling

Reaction with phenylboronic acid under Suzuki-Miyaura conditions introduces aryl groups. For example, coupling with phenylboronic acid produces 5-phenyl-8-hydroxy-1,6-naphthyridine-7-carboxylate derivatives .

Buchwald-Hartwig Amination

Using Pd(OAc)₂/Xantphos catalyst and cesium carbonate, the bromide is replaced with amines. A pyrrolidinone group was introduced via this method to synthesize compound 12 (25% yield over two steps) .

Reaction TypeCatalyst SystemSubstrateProductYield
Buchwald-HartwigPd(OAc)₂/XantphosPyrrolidinoneCompound 12 25%

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives, which are further functionalized.

Hydrolysis conditions:

  • Base-mediated: Sodium methoxide in methanol at 50°C .

  • Acid-mediated: HCl in aqueous ethanol.

The resulting carboxylic acid can form amides or esters. For instance, reaction with 4-fluoro-α-(R)-methylbenzylamine yields 22 , a key intermediate in antileishmanial drug candidates .

Cyclization Reactions

The compound serves as a precursor for heterocycle formation.

Example:
Cyclization with acetylhydrazide under microwave irradiation (180°C, 2 h) forms triazolyl derivatives like 19 , which exhibit enhanced bioactivity .

Cyclization ReagentConditionsProductYield
AcetylhydrazideAcOH/dioxane, 180°CTriazolyl derivative 19 7%

Chemoselective Modifications

The hydroxyl group at position 8 can be selectively protected (e.g., tosylation or benzylation) to prevent side reactions during functionalization of other positions .

Key Reactivity Trends

  • Bromine reactivity : Highest at position 5 due to electron-withdrawing effects of adjacent groups.

  • Ester stability : Hydrolyzes under basic conditions but stable in anhydrous organic solvents .

  • Orthogonality : Bromine and ester groups react independently, enabling sequential modifications .

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Chlorine Analogs

Methyl 5-chloro-1,6-naphthyridine-7-carboxylate (CAS: 1993226-92-8) replaces bromine with chlorine. Key differences include:

Property Bromo Derivative (C₁₀H₇BrN₂O₃) Chloro Derivative (C₁₀H₇ClN₂O₂)
Molar Mass ~291.08 g/mol 222.63 g/mol
Predicted Boiling Point Not reported 400.7±40.0 °C
Predicted pKa Not reported 0.42±0.30

Chlorine’s smaller atomic radius could improve solubility but reduce electrophilic reactivity in substitution reactions .

Functional Group Variations: Hydroxy vs. Tosyloxy

5-Bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate replaces the hydroxyl group with a tosyloxy (-OTs) moiety. The tosyl group acts as a superior leaving group, enabling Suzuki-Miyaura cross-coupling reactions (e.g., with aryl boronic acids) to introduce diverse substituents. In contrast, the hydroxyl group in the target compound limits direct participation in such reactions unless protected or activated .

Esters and Substituent Positioning

Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, affecting prodrug stability. Synthesis conditions (e.g., EtONa/EtOH vs. toluene reflux) further differentiate reaction pathways and yields .

Brominated Naphthyridines with Amino and Aryl Groups

Examples from Table A.2 in The Naphthyridines :

Compound Notable Properties
5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile High thermal stability (>300°C), IR/NMR data available
7-Amino-5-bromo-2-methyl-1,6-naphthyridine-8-carbonitrile >300°C stability, characterized by MS and NMR

Amino and nitrile groups enhance hydrogen-bonding capacity and metabolic stability, making these analogs suitable for kinase inhibitors. In contrast, the target compound’s hydroxyl and ester groups prioritize reactivity in amide bond formation .

Commercial Availability and Purity

Compound (Supplier) Purity Application Notes
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate (Combi-Blocks) 95% Intermediate for carboxamides
Methyl 5-bromo-2-hydroxynicotinate (Combi-Blocks) 98% Nicotinic acid derivative synthesis

Higher purity in nicotinate derivatives suggests easier synthesis or stability under storage conditions. The target compound’s slightly lower purity may reflect challenges in bromination or purification .

Preparation Methods

Formation of 1,6-Naphthyridine Core

The naphthyridine ring system is typically synthesized via cyclization reactions involving aminopyridines and keto-acid derivatives. A common approach involves:

  • Condensation of 2,6-diaminopyridine or 6-hydroxy-2-aminopyridine with benzaldehyde derivatives and pyruvic acid under reflux in ethanol or other suitable solvents.
  • This method yields tetrahydro-1,6-naphthyridine intermediates, which are then oxidized or cyclized to the aromatic naphthyridine core.

Introduction of the Carboxylate Group

  • The carboxyl group at position 7 is introduced via the use of pyruvic acid or its derivatives during the cyclization step.
  • Subsequent esterification with methanol under acidic or basic catalysis converts the carboxylic acid to the methyl ester.

Bromination at Position 5

  • Selective bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to target the 5-position on the naphthyridine ring.
  • Reaction parameters like temperature, solvent, and reaction time are optimized to avoid polybromination.

Hydroxylation at Position 8

  • The hydroxyl group at position 8 can be introduced by demethylation of methoxy precursors or direct hydroxylation using hydroxylating reagents.
  • For example, 8-methoxy-1,6-naphthyridine derivatives undergo demethylation with reagents such as boron tribromide (BBr3) to yield the 8-hydroxy compound.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 2,6-Diaminopyridine + benzaldehyde + pyruvic acid, reflux in ethanol Formation of tetrahydro-1,6-naphthyridine intermediate
2 Oxidation/Cyclization Heating or oxidizing agents Aromatic 1,6-naphthyridine core with carboxylic acid
3 Bromination NBS or Br2, controlled temperature Selective 5-bromo substitution
4 Hydroxylation/Demethylation BBr3 or hydroxylating agents Introduction of 8-hydroxy group
5 Esterification Methanol + acid/base catalyst Formation of methyl ester at C-7

Research Findings and Optimization

  • The use of 8-methoxy precursors followed by demethylation is favored for better regioselectivity in hydroxylation steps.
  • Suzuki coupling reactions have been employed for further functionalization of the brominated intermediate, indicating the versatility of the 5-bromo substituent for cross-coupling chemistry.
  • Reaction yields vary depending on the purity of starting materials and reaction conditions, with typical yields ranging from 40% to 70% for the brominated hydroxynaphthyridine methyl esters.
  • The choice of solvent and temperature is critical in bromination to prevent overbromination and decomposition.

Comparative Data Table of Key Synthetic Parameters

Parameter Typical Conditions Notes
Cyclization solvent Ethanol, reflux Ensures solubility and reaction rate
Brominating agent N-Bromosuccinimide (NBS) or Br2 Controlled addition to avoid polybromination
Hydroxylation Demethylation with BBr3 Selective cleavage of methoxy to hydroxy
Esterification Methanol with H2SO4 or base Converts acid to methyl ester efficiently
Reaction time 3–18 hours depending on step Longer times may improve yields but risk side reactions
Yield 40–70% overall Dependent on step optimization

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies ester methyl groups (δ ~3.9 ppm) and hydroxy protons (broad signal at δ ~10–12 ppm) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 297.1 (C₁₀H₉BrN₂O₃⁺) confirms molecular weight .

Advanced Tip : X-ray crystallography (using SHELXL ) resolves tautomeric forms of the hydroxy group.

How to resolve contradictions in reported synthesis yields (e.g., 63% vs. 92%)?

Advanced
Yield discrepancies arise from:

  • Catalyst Loading : Higher Pd catalyst concentrations improve cross-coupling efficiency .
  • Purification : Chromatography vs. recrystallization impacts recovery rates .
  • Intermediate Stability : Tosyloxy intermediates (Route 1) degrade under prolonged heating; optimize reaction time .

How is this compound used in evaluating synthetic methods?

Advanced
It serves as a diagnostic substrate in Merck’s Aryl Halide Chemistry Informer Library to assess:

  • Reaction Scope : Compatibility with Buchwald-Hartwig amination or C–O coupling .
  • Functional Group Tolerance : Tests robustness of catalysts toward ester and hydroxy groups .

What strategies enable diversification at position 5?

Advanced
The bromo group is a versatile handle for late-stage functionalization:

  • Cross-Coupling : Suzuki (aryl), Sonogashira (alkynes), or Ullmann (amines) reactions .
  • Photoredox Catalysis : Radical-based substitutions under mild conditions (e.g., trifluoromethylation) .

How does transesterification impact synthesis?

Advanced
Transesterification occurs when NaOMe/MeOH replaces EtONa/EtOH in cyclization reactions, converting ethyl to methyl esters (50% yield) . Mitigation : Use non-nucleophilic bases (e.g., K₂CO₃) in protic solvents.

What are the challenges in crystallizing this compound?

Advanced
The hydroxy group participates in hydrogen bonding, leading to polymorphism. Solution :

  • Co-crystallize with acetic acid to stabilize the lattice .
  • Use SHELXD for twin refinement in case of twinned crystals .

How is this compound applied in drug discovery?

Q. Advanced

  • SAR Studies : The bromo and ester groups are modified to probe kinase inhibition (e.g., JAK2/STAT3 pathways) .
  • Prodrug Design : Hydroxy group is masked as a phosphate ester for improved bioavailability .

What computational tools predict reactivity of this compound?

Q. Advanced

  • QSAR Models : Correlate substituent electronegativity (e.g., Br vs. Cl) with logP and binding affinity .
  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose novel routes via halogen-selective transformations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
Reactant of Route 2
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate

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